molecular formula C21H21N3O4S B14990607 Ethyl 4,5-dimethyl-2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B14990607
M. Wt: 411.5 g/mol
InChI Key: BXCBJKWRWOXEGG-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves several steps. One common method is the Gewald synthesis, which is a condensation reaction involving a ketone, a cyanoacetamide, and elemental sulfur . The reaction conditions typically include heating the mixture in the presence of a base such as sodium ethoxide. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using microwave irradiation to reduce reaction time .

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at the positions adjacent to the sulfur atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

The uniqueness of ETHYL 4,5-DIMETHYL-2-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and the presence of the pyridazine moiety, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21N3O4S/c1-5-28-21(27)17-13(3)14(4)29-20(17)22-19(26)18-16(25)10-11-24(23-18)15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3,(H,22,26)

InChI Key

BXCBJKWRWOXEGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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